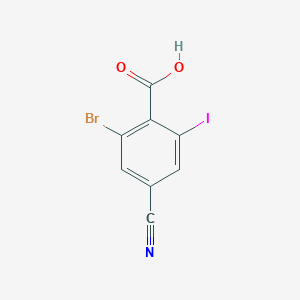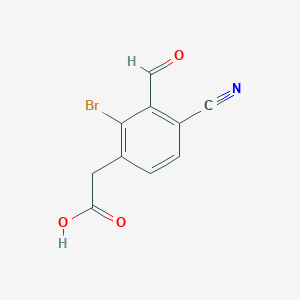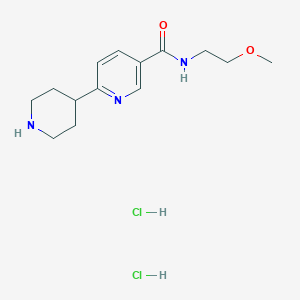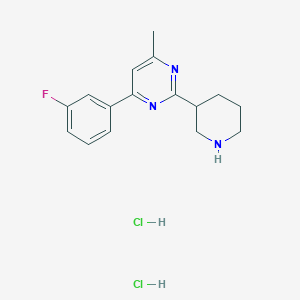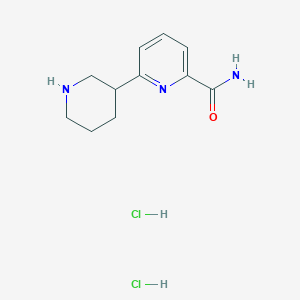
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride
Overview
Description
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C11H17Cl2N3O and a molecular weight of 278.18 g/mol . This compound is known for its versatile applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride typically involves the reaction of piperidine with pyridine-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Drug Development: This compound is used as an intermediate in the synthesis of various pharmaceutical agents, contributing to the development of new drugs.
Material Synthesis: It is employed in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is used in biological research to study its effects on different biological systems and pathways.
Industrial Applications: It is utilized in various industrial processes, including the production of specialty chemicals and catalysts.
Mechanism of Action
The mechanism of action of 6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Piperidin-3-ylpyridine-2-carboxamide dihydrochloride can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share a similar piperidine ring structure and exhibit comparable chemical properties.
Pyridine carboxamide derivatives: Compounds with a pyridine carboxamide moiety also show similar reactivity and applications.
The uniqueness of this compound lies in its specific combination of piperidine and pyridine carboxamide structures, which confer distinct properties and applications .
Properties
IUPAC Name |
6-piperidin-3-ylpyridine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c12-11(15)10-5-1-4-9(14-10)8-3-2-6-13-7-8;;/h1,4-5,8,13H,2-3,6-7H2,(H2,12,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODNFIJKTXYNNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NC(=CC=C2)C(=O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



